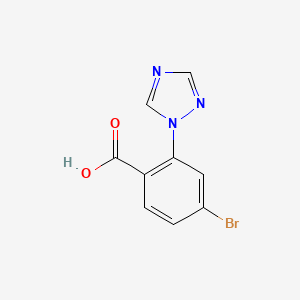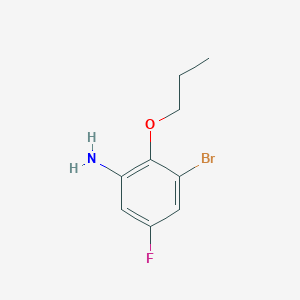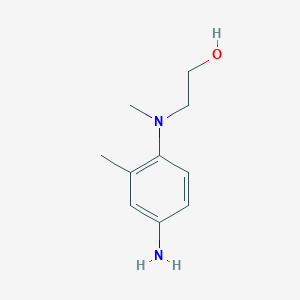![molecular formula C10H15FN2 B1438750 (2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine CAS No. 933702-45-5](/img/structure/B1438750.png)
(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism Studies : Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines have been studied for their metabolism in rats, leading to the formation of benzoic acids with potential implications in detoxification and toxicity understanding (Schweinsberg et al., 1979).
Synthesis and Characterization : Research includes the synthesis and analytical characterization of substances like fluorolintane, with implications in understanding their chemical properties and potential applications in various fields (Dybek et al., 2019).
Derivative Synthesis for Medical Applications : The synthesis of ketamine derivatives, like fluoroketamine, has been reported, showing potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi et al., 2014).
Metabolism and Detectability in Clinical Toxicology : Studies have been conducted on the metabolism and detectability of amphetamine-type stimulants in urine samples, relevant for clinical and forensic toxicology (Welter et al., 2014).
Prodrug Development for Antitumor Applications : Research on amino acid prodrugs of novel antitumor benzothiazoles shows potential for clinical evaluation, highlighting innovative approaches in cancer treatment (Bradshaw et al., 2002).
Contribution to Drug Disposition Studies : Studies on the role of cytochrome P450 in the disposition of drugs like MDMA in humans are crucial for understanding drug interactions and metabolic pathways (Segura et al., 2005).
Vectors for Cancer Therapy and Imaging : N-benzylpolyamines have been studied as potential vectors for boron and fluorine in cancer therapy and imaging, utilizing their high accumulation in cancer cells (Martin et al., 2001).
Ornithine Decarboxylase Inhibition : Research on ornithine decarboxylase inhibitors, such as (E)-2-(fluoromethyl)dehydroornithine and its esters, is vital for understanding polyamine biosynthesis inhibition in various biological systems (Mamont et al., 1986).
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOHOUSCJAYAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)





![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
